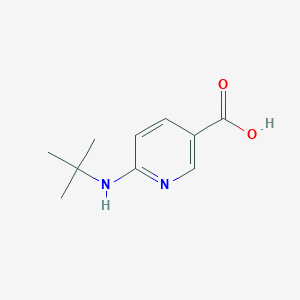
5-(2,4-Dichlorophenoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenoxy)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 2,4-dichlorophenoxy group at the 5-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenoxy)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-aminopyridine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Coupling Reaction: The 2,4-dichlorophenol is first activated using a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form the corresponding carbonyl chloride derivative. This derivative is then reacted with 2-aminopyridine to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2,4-Dichlorophenoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyridine-N-oxide derivatives.
Reduction Products: Reduction typically results in the formation of secondary amines.
Substitution Products: Substitution reactions can yield various substituted pyridines.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(2,4-Dichlorophenoxy)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-(2,4-Dichlorophenoxy)pyridin-2-amine is similar to other compounds that contain pyridine rings and halogenated phenyl groups. Some of these similar compounds include:
2,4-Dichlorophenol
2-Aminopyridine
Triclosan
2,4-DB (2,4-Dichlorophenoxybutyric acid)
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-3-10(9(13)5-7)16-8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGLDMWQGVTZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7808109.png)
![{1-[(3-Bromophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B7808114.png)

![6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid](/img/structure/B7808123.png)


![2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B7808153.png)




